

3-Amino-4-methylpyridine (CAS No. 3430-27-1): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-methylpyridine

Cat. No.: B017607

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **3-Amino-4-methylpyridine**, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent chemical transformations. The guide highlights its primary application as a key precursor in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. Safety, handling, and toxicological information are also summarized. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical Properties

3-Amino-4-methylpyridine, also known as 3-Amino-4-picoline, is a pyridine derivative that typically presents as a solid at room temperature.^[1] Its core structure consists of a pyridine ring substituted with an amino group at position 3 and a methyl group at position 4.^[2] This configuration makes it a valuable building block in the synthesis of more complex molecules.^[1] ^[2] The compound is hygroscopic and should be stored accordingly.^[3]^[4]

Quantitative physicochemical data for **3-Amino-4-methylpyridine** are summarized in the table below.

Property	Value	Source(s)
CAS Number	3430-27-1	[5]
Molecular Formula	C ₆ H ₈ N ₂	[2]
Molecular Weight	108.14 g/mol	[5]
Appearance	White to brown powder or crystalline solid	[4][5][6]
Melting Point	102 - 107 °C	[4][5]
Boiling Point	254 - 261.3 °C (Estimated)	[4][5]
Density	1.068 g/cm ³	[5]
Vapor Pressure	0.144 mmHg at 25 °C (Estimated)	[5]
Flash Point	135.8 ± 9.0 °C (Estimated)	[5]
Solubility	Soluble in water, methanol, acetone, MDC, ethyl acetate, and chloroform.[3][5] Note: One source reports insolubility in water.[1]	
Partition Coefficient (log K _{ow})	0.43 (Estimated)	[5]
pKa	6.83 ± 0.18 (Predicted)	[3]

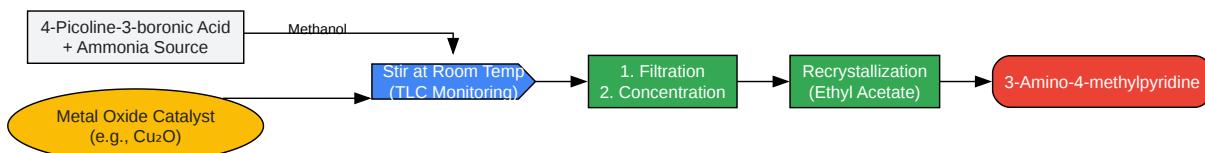
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **3-Amino-4-methylpyridine**. While full spectra are best consulted directly from spectral databases, the availability of key analyses is outlined below.

Spectrum Type	Availability	Source(s)
¹ H NMR	Spectrum available	[7]
¹³ C NMR	Data available in spectral databases	[8]
IR	Spectrum available	[7]
Mass Spectrometry (MS)	Spectrum available	[7]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of **3-Amino-4-methylpyridine** are critical for its practical application.


Synthesis of 3-Amino-4-methylpyridine

Several synthetic routes have been established, offering different advantages in terms of yield, reaction conditions, and scalability.

This method involves the reaction of 4-methylpyridine-3-boronic acid with an ammonia source in the presence of a metal oxide catalyst.[\[9\]](#)[\[10\]](#) It is noted for its simple process, mild reaction conditions, and high product yield.[\[9\]](#)

- Protocol Example:
 - In a flask equipped with a mechanical stirrer, add 27.4g (0.2 mol) of 4-picoline-3-boronic acid and 50 ml of methanol.[\[9\]](#)
 - Add 128g (1 mol) of aqueous ammonia (28% mass concentration) and 2.9g (0.02 mol) of copper(I) oxide.[\[9\]](#)
 - Stir the mixture at room temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[\[9\]](#)
 - After completion, perform suction filtration to remove the catalyst.[\[9\]](#)
 - Concentrate the filtrate under reduced pressure.[\[9\]](#)

- Recrystallize the resulting solid from ethyl acetate to yield **3-amino-4-methylpyridine**.^[9]
The reported yield for this specific protocol is 95%.^[9]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow from 4-picoline-3-boronic acid.

This approach utilizes a 3-halo-4-methylpyridine (e.g., 3-bromo-4-picoline) as the starting material, which undergoes amination.

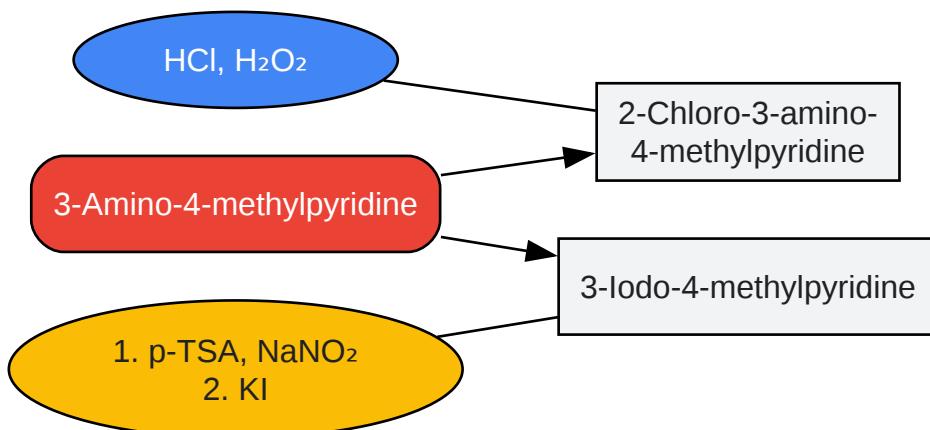
- **Protocol Example:**

- Charge a high-pressure autoclave with 300 ml of methanol, 150g of 3-bromo-4-picoline, and 5g of copper sulfate.^[11]
- Feed ammonia gas into the sealed autoclave until the pressure reaches 5 atm.^[11]
- Heat the reaction mixture to 160°C and maintain for 8 hours.^[11]
- After cooling, filter the mixture via suction.^[11]
- Concentrate the filtrate under reduced pressure.^[11]
- Recrystallize the obtained solid from ethyl acetate to yield the final product.^[11] A yield of 95% has been reported.^[11]

Key Chemical Transformations

3-Amino-4-methylpyridine serves as a versatile intermediate for further functionalization.

This transformation is a critical step in the synthesis of Nevirapine.^{[3][12]}

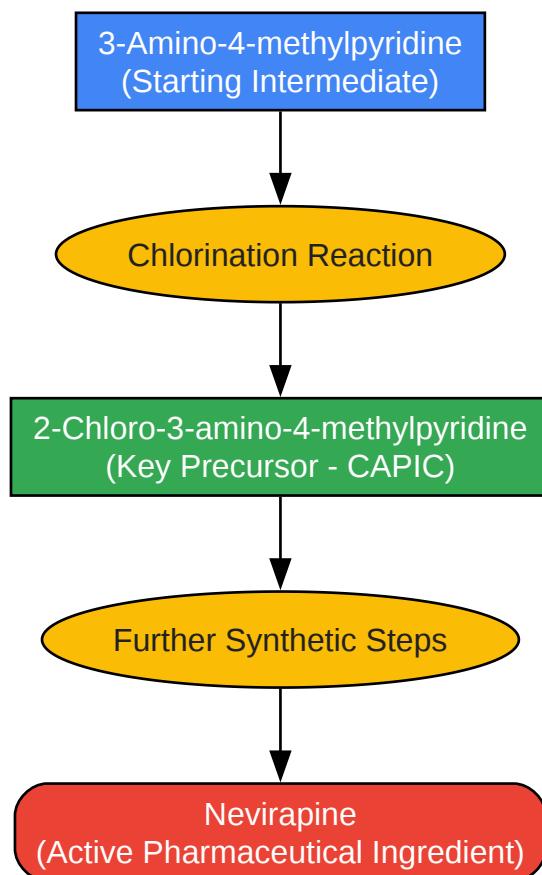

- **Protocol Example:**

- Stir a mixture of **3-Amino-4-methylpyridine** (0.62 g), 12N hydrochloric acid (3.8 mL), and 30% hydrogen peroxide (0.75 mL) at a temperature between 0°C and room temperature for 1 hour.[1]
- After the reaction, neutralize the mixture with potassium carbonate (K_2CO_3).[1]
- Extract the product with ethyl acetate.[1]
- Dry the combined organic layers over magnesium sulfate ($MgSO_4$) and concentrate under vacuum to obtain 2-chloro-4-methylpyridin-3-amine.[1]

The amino group can be converted into a diazonium salt, which can then be substituted, for instance, by an iodo group.

- Protocol Example:

- Prepare a solution of **3-Amino-4-methylpyridine** (1.62 g, 15.0 mmol) and p-toluenesulfonic acid monohydrate (8.60 mg, 45.0 mmol) in acetonitrile (60.0 mL).[1]
- Separately, prepare a solution of sodium nitrite (2.07 g, 30.0 mmol) and potassium iodide (4.98 g, 30.0 mmol) in water (12.0 mL).[1]
- Slowly add the aqueous solution dropwise to the acetonitrile solution at room temperature. [1]
- Upon reaction completion, purify the residue by silica gel column chromatography to obtain 3-iodo-4-methylpyridine.[1]



[Click to download full resolution via product page](#)**Caption:** Key chemical transformations of 3-Amino-4-methylpyridine.

Applications in Research and Drug Development

The primary and most significant application of **3-Amino-4-methylpyridine** is its role as a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[9][13] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[12][14] The synthesis of Nevirapine involves the chlorination of **3-Amino-4-methylpyridine** to **2-chloro-3-amino-4-methylpyridine** (CAPIC), which is a crucial precursor.[3][12]

Beyond this specific application, it is also used more broadly in the synthesis of other bioactive molecules, pesticides, and as a building block for derivatizing nitrogen-containing ligands for use in organic catalysis.[1][2]

[Click to download full resolution via product page](#)

Caption: Role of **3-Amino-4-methylpyridine** in the Nevirapine synthesis pathway.

Safety and Handling

3-Amino-4-methylpyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- **Hazards:** The compound is toxic if swallowed or in contact with skin.[4][5][6] It causes skin irritation and serious eye damage.[5][15][16] It may also cause respiratory irritation.[5][15][16]
- **Precautions:**
 - **Handling:** Use only in a well-ventilated area or under a chemical fume hood.[5][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands and any exposed skin thoroughly after handling.[15][16] Do not eat, drink, or smoke when using this product.[5][16]
 - **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles).[5][15][17] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.[15]
 - **Storage:** Store in a dry, cool, and well-ventilated place.[15][17] Keep the container tightly closed and store under an inert atmosphere to protect from moisture, as the material is hygroscopic.[4][15]
- **First Aid:**
 - **Eyes:** Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately.[15][16]
 - **Skin:** Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[15][16]
 - **Inhalation:** Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15][16]
 - **Ingestion:** Rinse mouth and call a poison center or physician if you feel unwell.[15][16]

Conclusion

3-Amino-4-methylpyridine (CAS: 3430-27-1) is a chemical compound of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties and versatile reactivity make it an essential building block, most notably in the multi-step synthesis of the anti-retroviral drug Nevirapine. The availability of reliable, high-yield synthetic protocols underscores its value. Proper adherence to safety and handling guidelines is mandatory when working with this compound due to its toxicity and irritant properties. This guide provides a foundational resource for professionals utilizing **3-Amino-4-methylpyridine** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 3430-27-1: 3-Amino-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 3. 3-Amino-4-methylpyridine | 3430-27-1 [chemicalbook.com]
- 4. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-Amino-4-methylpyridine(3430-27-1) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 12. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 13. 3-Amino-4-methyl pyridine [jubilantingrevia.com]
- 14. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Amino-4-methylpyridine (CAS No. 3430-27-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017607#3-amino-4-methylpyridine-cas-number-3430-27-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com